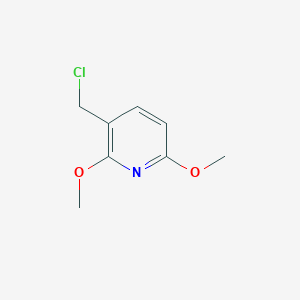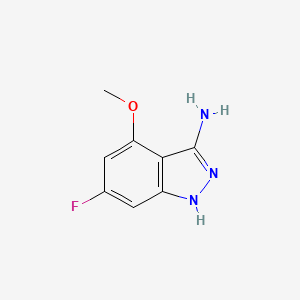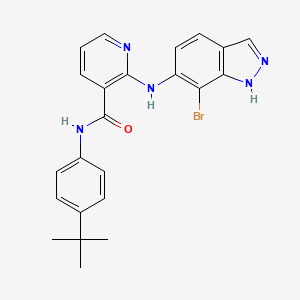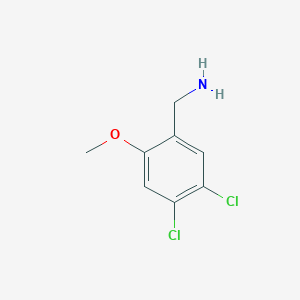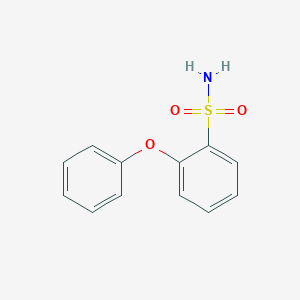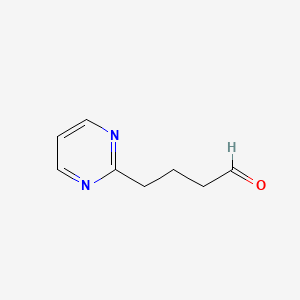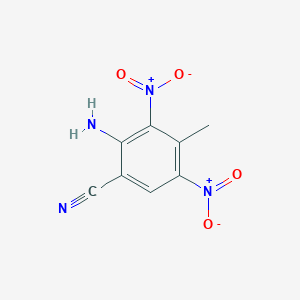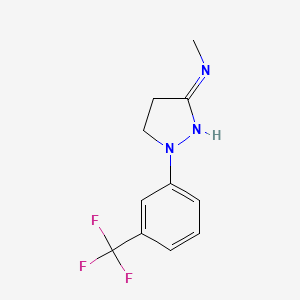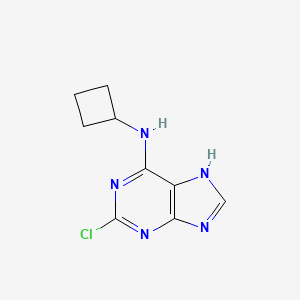
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is a chemical compound with the molecular formula C10H12ClN5 It belongs to the purine class of compounds, which are heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine typically involves the reaction of 2-chloro-6-aminopurine with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-aminopurine and cyclobutylamine.
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted purine derivatives.
Oxidation Reactions: Formation of oxo-purine derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-aminopurine: A closely related compound with similar chemical properties.
2-amino-6-chloropurine: Another purine derivative with potential biological activity.
6-chloroguanine: A purine analog with antiviral properties.
Uniqueness
2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.
Propiedades
Número CAS |
325168-08-9 |
|---|---|
Fórmula molecular |
C9H10ClN5 |
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
2-chloro-N-cyclobutyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-14-7-6(11-4-12-7)8(15-9)13-5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13,14,15) |
Clave InChI |
UBSVRPHEJUOZBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=NC(=NC3=C2NC=N3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8787799.png)
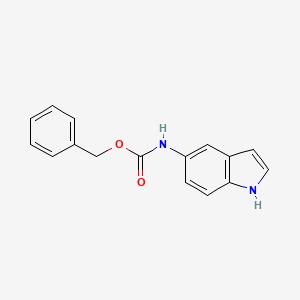
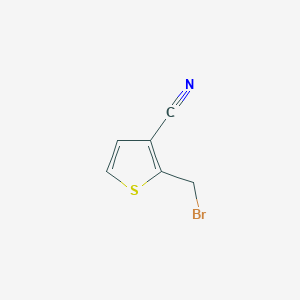

![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)
